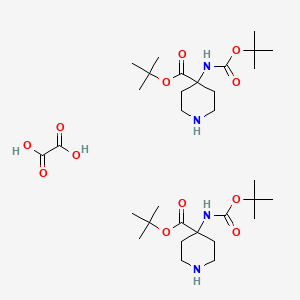

tert-Butyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hemioxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Molecular Structure Analysis

The molecular formula of this compound is C15H28N2O4 . The InChI code is 1S/C15H28N2O4/c1-13(2,3)20-11(18)15(7-9-16-10-8-15)17-12(19)21-14(4,5)6/h16H,7-10H2,1-6H3,(H,17,19) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 300.4 . It is a white solid and should be stored at 0-8°C .科学的研究の応用

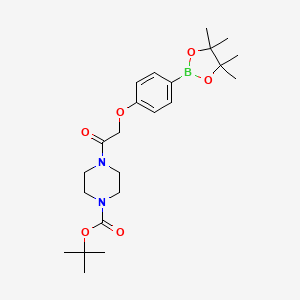

Synthesis of Novel Piperazine Derivatives : This compound is involved in the synthesis of novel (4-piperidinyl)-piperazine derivatives, which have been evaluated as ACC1/2 non-selective inhibitors. These compounds exhibit potent inhibitory activities in enzyme and cell-based assays and have shown potential in reducing hepatic de novo fatty acid synthesis in rats (Chonan et al., 2011).

Preparation of Orthogonally Protected Amino Acid Analogs : The compound plays a role in the preparation of orthogonally protected Cα,Cα‐disubstituted amino acid analogs of lysine, which are important for peptide and protein research (Hammarström et al., 2005).

Intermediate in Drug Synthesis : It serves as a key intermediate in the synthesis of various drugs, including Vandetanib, an anticancer medication. The synthesis process often involves steps like acylation, sulfonation, and substitution (Wang et al., 2015).

Enantiopure Hydroxypipecolate and Hydroxylysine Derivatives Synthesis : It is used in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, which are significant in the study of amino acids (Marin et al., 2004).

Synthesis of Piperidine-Condensed Tricyclic Carbapenems : The compound is involved in the stereocontrolled synthesis of tricyclic carbapenem derivatives, which are potent against both gram-positive and gram-negative bacteria (Mori et al., 2000).

Safety and Hazards

This compound is classified under GHS07. It is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H28N2O4.C2H2O4/c2*1-13(2,3)20-11(18)15(7-9-16-10-8-15)17-12(19)21-14(4,5)6;3-1(4)2(5)6/h2*16H,7-10H2,1-6H3,(H,17,19);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPNUUZTOLWXAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C.CC(C)(C)OC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H58N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2382861.png)

![(5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382868.png)

![3-(1,3-Benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]chromen-2-one](/img/structure/B2382872.png)

![4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2382873.png)

![6-fluoro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2382879.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2382880.png)

![3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2382881.png)